molecular formula C9H11ClO3S B12642107 4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride

4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride

Cat. No.: B12642107
M. Wt: 234.70 g/mol
InChI Key: FDSVDMPEJUEVBM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2-hydroxypropan-2-yl derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives .

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonyl chloride group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxypropan-2-yl)benzenesulfonyl chloride is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical properties and reactivity compared to other benzenesulfonyl derivatives .

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-9(2,11)7-3-5-8(6-4-7)14(10,12)13/h3-6,11H,1-2H3

InChI Key

FDSVDMPEJUEVBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)O

Origin of Product

United States

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